Ethyl 20-chloroicosanoate

Description

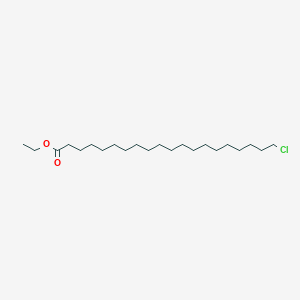

Ethyl 20-chloroicosanoate is a chlorinated ester derivative of eicosanoic acid (a 20-carbon saturated fatty acid). Structurally, it consists of a 20-carbon alkyl chain with a chlorine atom at the terminal (ω) position and an ethyl ester group at the carboxyl end. Chlorinated esters like this compound are typically synthesized for applications in organic chemistry, pharmaceuticals, or materials science, where the chlorine substituent may enhance reactivity or biological activity. However, detailed physicochemical data (e.g., melting point, solubility) and toxicological profiles for this specific compound remain unaddressed in the reviewed literature.

Properties

Molecular Formula |

C22H43ClO2 |

|---|---|

Molecular Weight |

375.0 g/mol |

IUPAC Name |

ethyl 20-chloroicosanoate |

InChI |

InChI=1S/C22H43ClO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3 |

InChI Key |

IHTNNDFSUVQXFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 20-chloroicosanoate can be synthesized through several methods. One common approach involves the esterification of 20-chloroicosanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux to drive the esterification to completion.

Another method involves the chlorination of ethyl icosanoate. This process uses chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 20th carbon position. The reaction conditions must be carefully controlled to ensure selective chlorination without over-chlorination or degradation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 20-chloroicosanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 20-chloroicosanoic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.

Major Products

Substitution: Formation of 20-hydroxyicosanoate or 20-aminoicosanoate.

Reduction: Formation of 20-chloroicosanol.

Hydrolysis: Formation of 20-chloroicosanoic acid and ethanol.

Scientific Research Applications

Ethyl 20-chloroicosanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl 20-chloroicosanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

*Hypothetical data inferred from analogs due to lack of direct evidence.

Reactivity and Stability

- This compound: Likely exhibits moderate stability but may react with strong bases (e.g., hydrolysis of the ester group) or nucleophiles targeting the chloride. Comparable to ethyl chloroacetate, which is incompatible with oxidizing agents and bases .

- Ethyl chloroacetate : Highly reactive; decomposes upon contact with acids, bases, or oxidizers, releasing toxic gases (e.g., HCl) .

- Sodium chloroacetate : Reacts exothermically with water; requires careful storage to avoid moisture .

Analytical Profiling

Retention factors in ethyl acetate extracts (e.g., Table 3 in ) suggest that such esters may exhibit moderate polarity, influencing chromatographic separation.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for the compound’s solubility parameters?

- Methodological Answer : Perform COSMO-RS simulations to predict solubility, then validate experimentally via gravimetric analysis or UV-Vis spectroscopy. Assess solvent-solute interactions using Hansen solubility parameters (HSPs) .

Methodological Best Practices

- Literature Review : Use SciFinder and Reaxys to identify primary sources, avoiding non-peer-reviewed platforms .

- Data Presentation : Follow IUPAC guidelines for compound naming and SI units. Raw data should be archived in appendices; processed data must include error bars and significance annotations .

- Ethical Compliance : Disclose synthetic yields, side products, and failed experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.